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molecular formula C12H9N3S B8599414 2-Thiazolo[4,5-c]pyridin-2-yl-phenylamine

2-Thiazolo[4,5-c]pyridin-2-yl-phenylamine

Cat. No. B8599414
M. Wt: 227.29 g/mol
InChI Key: IQKBOLYBDNOQEQ-UHFFFAOYSA-N
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Patent
US08088928B2

Procedure details

A suspension of 2-(2-nitrophenyl)thiazolo[4,5-c]pyridine (1.170 g, 4.6 mmol), Fe powder (1.26 g, 22.8 mmol) and NH4Cl (1.97 g, 36.8 mmol) in CH3OH:H2O (4:1, 80 mL) was refluxed for 6 hrs. The mixture was filtered and the filtrate was evaporated in vacuo. The residue was poured into water. The precipitate was collected by filtration, and washed with water (20 mL×3) to afford 2-thiazolo[4,5-c]pyridin-2-yl-phenylamine as a yellow solid (0.760 g, yield: 73%).
Name
2-(2-nitrophenyl)thiazolo[4,5-c]pyridine
Quantity
1.17 g
Type
reactant
Reaction Step One
Name
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
1.26 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1[S:11][C:12]2[CH:17]=[CH:16][N:15]=[CH:14][C:13]=2[N:18]=1)([O-])=O.[NH4+].[Cl-]>CO.O.[Fe]>[S:11]1[C:12]2[CH:17]=[CH:16][N:15]=[CH:14][C:13]=2[N:18]=[C:10]1[C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[NH2:1] |f:1.2,3.4|

Inputs

Step One
Name
2-(2-nitrophenyl)thiazolo[4,5-c]pyridine
Quantity
1.17 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C=1SC2=C(C=NC=C2)N1
Name
Quantity
1.97 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
80 mL
Type
solvent
Smiles
CO.O
Name
Quantity
1.26 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 6 hrs
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo
ADDITION
Type
ADDITION
Details
The residue was poured into water
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water (20 mL×3)

Outcomes

Product
Name
Type
product
Smiles
S1C(=NC=2C=NC=CC21)C2=C(C=CC=C2)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.76 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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